Cefadroxil Related Compound I
Overview
Description
Cefadroxil Related Compound I is a reference standard of the United States Pharmacopeia (USP). Its empirical formula is C16H17N3O5S and it has a molecular weight of 363.39 . It is also known by the systematic name (6R,7R)-7-[®-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of Cefadroxil Related Compound I is characterized by a four-membered β-lactam ring attached to a six-membered dihydrothiazine ring . This structure is similar to that of penicillin and gives it inherent resistance to β-lactamase degradation .Chemical Reactions Analysis
Cefadroxil Related Compound I, like all β-lactam antibiotics, is a cephalosporin antibiotic . It is a β-lactam compound, which means it has a similar mechanism of action as penicillin .Physical And Chemical Properties Analysis
Cefadroxil Related Compound I is a white to yellowish-white crystalline powder . It is a pharmaceutical primary standard and is stored at a temperature of 2-8°C .Scientific Research Applications
Analytical Methods and Quantitative Analysis
Cefadroxil has been extensively studied for its analytical characteristics and quantitative determination methods. Techniques like liquid chromatography and spectrophotometry in the ultraviolet region are prevalent for analyzing cefadroxil, though it's notable that many solvents used are environmentally harmful, highlighting the need for greener approaches (de Marco & Salgado, 2017). Furthermore, a highly efficient HPLC-UV method has been developed for the quantitative determination of cefadroxil in human plasma, proving valuable for pharmacokinetic studies (Kano et al., 2012).
Interaction with Transporters and Brain Distribution
Cefadroxil's interaction with transporters like PEPT2 (Slc15a2) significantly affects its concentration in cerebrospinal fluid, impacting its therapeutic potential in treating conditions like bacterial meningitis. Studies demonstrate how PEPT2 limits cefadroxil's exposure in the CSF, indicating the transporter's role in drug distribution within the brain (Shen et al., 2005). Additionally, the influence of transporters on cefadroxil distribution within the brain was further elaborated, shedding light on the involvement of multiple transporters in mediating cefadroxil's brain-to-blood efflux at the blood-brain barrier (Chen et al., 2014).
Complex Formation and Interaction with Metal Ions
Cefadroxil's interaction with various metal ions has been a point of focus due to its implications in drug efficacy and stability. The interaction between cefadroxil and metal ions like Zn2+, Al3+, Fe3+, Cu2+, and Co2+ has been quantified, revealing the varying strength of these interactions and their potential influence on the drug's pharmacological properties (Auda et al., 2009).
Formulation and Drug Delivery
Efforts to enhance cefadroxil's solubility and drug delivery efficacy have led to innovative approaches in formulation science. Studies have focused on creating polyethylene glycol conjugates of cefadroxil to enhance its aqueous solubility, thereby improving its bioavailability and therapeutic potential (Jyothi et al., 2022).
Mechanism of Action
Target of Action
Cefadroxil Related Compound I, like all beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .
Mode of Action
The compound interacts with its targets (PBPs) by binding to them, which results in the inhibition of the third and last stage of bacterial cell wall synthesis . This interaction disrupts the normal function of the PBPs, leading to the inhibition of cell wall synthesis . The compound may also interfere with an autolysin inhibitor, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
Safety and Hazards
properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-6,10-12,15,20H,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,12?,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCALASAGQUABEC-XOGJBXBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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